molecular formula C12H13N3O2 B189788 Benzyl (1-methyl-1H-imidazol-2-yl)carbamate CAS No. 164583-78-2

Benzyl (1-methyl-1H-imidazol-2-yl)carbamate

Cat. No. B189788
CAS RN: 164583-78-2
M. Wt: 231.25 g/mol
InChI Key: QKXFQXFBJVBTCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl (1-methyl-1H-imidazol-2-yl)carbamate, also known as BMIM, is a chemical compound that belongs to the family of imidazole derivatives. It is widely used in the field of scientific research due to its unique properties, such as its ability to act as a catalyst and its potential to inhibit enzymes.

Mechanism of Action

The mechanism of action of Benzyl (1-methyl-1H-imidazol-2-yl)carbamate is complex and varies depending on the specific application. As a catalyst, Benzyl (1-methyl-1H-imidazol-2-yl)carbamate can act as a Lewis acid, coordinating with the substrate to facilitate the reaction. As an enzyme inhibitor, Benzyl (1-methyl-1H-imidazol-2-yl)carbamate can bind to the active site of the enzyme, preventing the substrate from binding and inhibiting the enzyme's activity.
Biochemical and Physiological Effects:
Benzyl (1-methyl-1H-imidazol-2-yl)carbamate has been shown to have various biochemical and physiological effects, including its ability to inhibit the biosynthesis of cholesterol and fatty acids. It has also been shown to have anti-inflammatory properties and to be effective in treating certain types of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Benzyl (1-methyl-1H-imidazol-2-yl)carbamate in lab experiments is its relatively low toxicity, making it a safe and effective alternative to other catalysts and enzyme inhibitors. However, its solubility and stability can be limiting factors in certain applications, and further research is needed to optimize its use in various settings.

Future Directions

Future research on Benzyl (1-methyl-1H-imidazol-2-yl)carbamate could focus on optimizing its synthesis method and exploring its potential applications in fields such as drug discovery and materials science. Additionally, further studies could investigate the mechanism of action of Benzyl (1-methyl-1H-imidazol-2-yl)carbamate and its potential to interact with other enzymes and proteins.

Scientific Research Applications

Benzyl (1-methyl-1H-imidazol-2-yl)carbamate has been used in various scientific research applications, including organic synthesis, catalysis, and enzyme inhibition. It has been shown to be an effective catalyst for a range of reactions, including the synthesis of esters, amides, and carbamates. Benzyl (1-methyl-1H-imidazol-2-yl)carbamate has also been used as an enzyme inhibitor, particularly for enzymes involved in the biosynthesis of cholesterol and fatty acids.

properties

CAS RN

164583-78-2

Product Name

Benzyl (1-methyl-1H-imidazol-2-yl)carbamate

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

benzyl N-(1-methylimidazol-2-yl)carbamate

InChI

InChI=1S/C12H13N3O2/c1-15-8-7-13-11(15)14-12(16)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,13,14,16)

InChI Key

QKXFQXFBJVBTCM-UHFFFAOYSA-N

SMILES

CN1C=CN=C1NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CN1C=CN=C1NC(=O)OCC2=CC=CC=C2

synonyms

benzyl 1-Methyl-1H-iMidazol-2-ylcarbaMate

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Amino-1-methylimidazole hydrochloride (0.3 g) was dissolved in 1N sodium hydroxide solution (5 ml ). Benzyloxycarbonyl chloride (0.43 g) and ether (2 ml ) were added, and the mixture was stirred for 1 hour. The product was extracted with ethyl acetate, the extract was washed with water and aqueous saturated sodium chloride solution and dried over magnesium sulfate, and the solvent was evaporated under reduced pressure. Diethyl ether-hexane was added to the resulting residue for crystallization, and the crystals were separated by filtration. The crystals of 2-benzyloxycarbonylamino-1-methylimidazole thus obtained was dissolved in chloroform, and 4N hydrochloric acid-ethyl acetate (0.5 ml) was added to form its hydrochloric acid salt. The crude crystals thus obtained were washed with ether to give 2-benzyloxycarbonylamino-1-methylimidazole hydrochloride (0.2 g, Yield: 30% ) as white powder.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.43 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Two

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